molecular formula C8H8ClNO2 B1267156 2-Amino-2-(3-chlorophenyl)acetic acid CAS No. 29884-14-8

2-Amino-2-(3-chlorophenyl)acetic acid

Cat. No.: B1267156
CAS No.: 29884-14-8
M. Wt: 185.61 g/mol
InChI Key: MGOUENCSVMAGSE-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chlorophenyl)acetic acid is a glycine derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-chlorophenyl)acetic acid typically involves the reaction of 3-chlorobenzyl cyanide with ammonia, followed by hydrolysis . The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chlorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-2-(3-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . The exact molecular targets and pathways are still under investigation.

Biological Activity

2-Amino-2-(3-chlorophenyl)acetic acid (also known as Glycine derivative) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClNO₂ and a molecular weight of 187.61 g/mol. It typically exists as a solid at room temperature, with a melting point range of approximately 268-269 °C and a density of about 1.4 g/cm³ .

The biological activity of this compound can be attributed to several mechanisms:

  • Neuronal Signaling : This compound acts as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR), which are crucial for synaptic transmission and plasticity in the central nervous system .
  • Cell Cycle Regulation : It has been implicated in modulating cell cycle progression and apoptosis, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains .

Biological Activity Overview

Activity Type Details
Antimicrobial Effective against Staphylococcus aureus, Escherichia coli, and Candida albicans with varying MIC values.
Neuropharmacological Acts as an AMPAR antagonist; influences synaptic plasticity and could be relevant in treating neurological disorders.
Cell Cycle Modulation Induces apoptosis in certain cancer cell lines; potential for use in oncological therapies.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    A study utilizing whole-cell patch-clamp techniques demonstrated that this compound inhibits AMPARs in a noncompetitive manner, affecting synaptic transmission without altering desensitization rates . This suggests its potential use in treating conditions associated with AMPAR hyperactivation.
  • Antimicrobial Efficacy :
    Research indicated that this compound displays significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa . Additionally, it showed antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM.
  • Cancer Therapeutics :
    In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines by modulating pathways involved in cell survival and death . Its ability to affect the cell cycle makes it a candidate for further investigation in cancer therapy.

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOUENCSVMAGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29884-14-8, 7292-71-9
Record name NSC154922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(3-chlorophenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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